molecular formula C10H9NO3 B8723820 5-Ethyl Isatoic Anhydride

5-Ethyl Isatoic Anhydride

Cat. No. B8723820
M. Wt: 191.18 g/mol
InChI Key: AOLRYSKAEQDNAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06133285

Procedure details

4-Ethyl isatin (3.1 g, 0.018 mol) was added to a mixture of conc. sulphuric acid (45 μl) in acetic acid (14 ml). The suspension was warmed to 30° C., hydrogen peroxide 35% (2.2 ml) was added and after the addition the temperature was raised to 65° C. After being heated for 3 hours, the mixture was cooled and the precipitate filtered off, washed with water and dried to give the title compound (1.7 g), yield 48%.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
45 μL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Yield
48%

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:4]=1[C:5](=[O:13])[C:6](=[O:12])[NH:7]2)C.S(=O)(=O)(O)O.[OH:19]O.[C:21](O)(=O)[CH3:22]>>[CH2:21]([C:11]1[CH:3]=[C:4]2[C:5]([O:13][C:6](=[O:12])[NH:7][C:8]2=[CH:9][CH:10]=1)=[O:19])[CH3:22]

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
C(C)C1=C2C(C(NC2=CC=C1)=O)=O
Name
Quantity
45 μL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
14 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after the addition the temperature
TEMPERATURE
Type
TEMPERATURE
Details
was raised to 65° C
TEMPERATURE
Type
TEMPERATURE
Details
After being heated for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
the precipitate filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=C2C(C(=O)OC(N2)=O)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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